molecular formula C24H22N2O5 B11056038 3-(2,4-dimethoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

3-(2,4-dimethoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B11056038
M. Wt: 418.4 g/mol
InChI Key: GIOZNUPYMKXVJF-UHFFFAOYSA-N
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Description

The compound 3-(2,4-dimethoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a fused oxazolo-isoindole ring system. The presence of methoxy and phenyl groups contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione can be achieved through a multi-step process involving the following key steps:

    Formation of the Isoindole Core: The initial step involves the synthesis of the isoindole core through a cyclization reaction. This can be achieved by reacting an appropriate aniline derivative with a suitable aldehyde under acidic conditions.

    Introduction of the Oxazolo Ring: The next step involves the formation of the oxazolo ring by reacting the isoindole intermediate with an appropriate oxazoline derivative. This reaction typically requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Methoxy and Phenyl Group Introduction: The final step involves the introduction of the methoxy and phenyl groups through electrophilic aromatic substitution reactions. This can be achieved by reacting the intermediate with methoxybenzene and phenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione: undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxazolo ring, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways.

    Modulate Receptors: It can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.

    Induce Apoptosis: It can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

3-(2,4-dimethoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione: can be compared with similar compounds such as:

    3,4-Dimethoxyphenethylamine: A simpler compound with similar methoxy groups but lacking the complex fused ring system.

    2-(3,4-Dimethoxyphenyl)ethanol: Another compound with methoxy groups but with a different core structure.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar methoxy and phenyl groups but with a different heterocyclic core.

The uniqueness of This compound lies in its complex fused ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

5-(2,4-dimethoxyphenyl)-10-phenyl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C24H22N2O5/c1-29-13-8-9-14(17(10-13)30-2)21-20-15-11-16(22(20)31-25-21)19-18(15)23(27)26(24(19)28)12-6-4-3-5-7-12/h3-10,15-16,18-20,22H,11H2,1-2H3

InChI Key

GIOZNUPYMKXVJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC3C2C4CC3C5C4C(=O)N(C5=O)C6=CC=CC=C6)OC

Origin of Product

United States

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